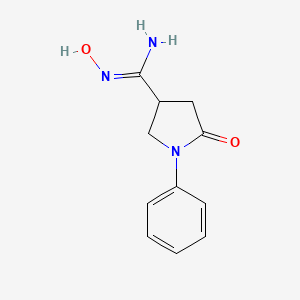

N'-hydroxy-5-oxo-1-phenylpyrrolidine-3-carboximidamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of “N’-hydroxy-5-oxo-1-phenylpyrrolidine-3-carboximidamide” involves a five-step transformation of itaconic acid into 1-methyl and 1-phenyl substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic acids. This is followed by parallel amidation with a series of 12 aliphatic amines to afford the corresponding carboxamides .Molecular Structure Analysis

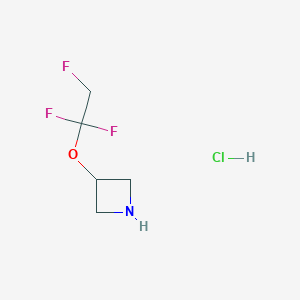

The molecular structure of “N’-hydroxy-5-oxo-1-phenylpyrrolidine-3-carboximidamide” is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom. The compound also contains functional groups such as a carboximidamide group and a phenyl group.Chemical Reactions Analysis

“N’-hydroxy-5-oxo-1-phenylpyrrolidine-3-carboximidamide” can undergo various chemical reactions. For instance, it can react with 1,4-naphthoquinone or 2-methyl-1,4-naphthoquinone to yield corresponding hydrazones . It can also interact with 2,3-dichloronaphthoquinone to afford N-substituted carbohydrazides with a naphthoquinone moiety .科学的研究の応用

Copper Recovery from Chloride Solutions

Hydrophobic N′-alkyloxypyridinecarboximidamides have been utilized for extracting copper(II) from chloride solutions, showcasing the potential of similar compounds in metallurgical processes and environmental remediation. The study explored variables affecting copper(II) extraction, such as extractant structure and metal ion concentration, indicating the practical applications of pyridinecarboximidamides in selective metal recovery processes (Wojciechowska et al., 2017).

Electrocatalytic Reactions and Oxidation Processes

N-Oxyl compounds, including imidoxyls and aminoxyls, are recognized for their catalytic efficacy in selective organic molecule oxidation, both in lab-scale and industrial settings. These compounds are particularly notable for their roles in electrocatalytic reactions, functioning under electrochemical conditions without the need for stoichiometric oxidants. This highlights the chemical versatility and application of N-oxyl species in facilitating diverse electrosynthetic reactions (Nutting et al., 2018).

Anticonvulsant Activity

Research into 3-aminopyrroles and their sodium channel blocking properties has uncovered significant anticonvulsant activities, offering insights into the therapeutic potential of related pyrrolidine derivatives in treating epilepsy and other seizure disorders. Such compounds demonstrate a notable lack of neurotoxicity, highlighting their promise as safer anticonvulsant medications (Unverferth et al., 1998).

HIV-1 Inhibition

Derivatives of 2-aryl 5-(4-oxo-3-phenethyl-2-thioxothiazolidinylidenemethyl)furans have shown potent anti-HIV-1 activity, particularly against the HIV-1 gp41. These findings demonstrate the potential of structurally similar compounds in developing new antiviral agents, specifically targeting viral fusion and entry processes (Katritzky et al., 2009).

Magnetic Resonance Imaging (MRI) and Redox Status Probing

Nitroxide radicals, as contrast agents in MRI, have been used to assess the intracellular redox status of tumors. Their reduction rate within cells provides valuable insights into the metabolic and redox environments of cancerous tissues, demonstrating the application of similar compounds in non-invasive cancer diagnostics (Hyodo et al., 2006).

特性

IUPAC Name |

N'-hydroxy-5-oxo-1-phenylpyrrolidine-3-carboximidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c12-11(13-16)8-6-10(15)14(7-8)9-4-2-1-3-5-9/h1-5,8,16H,6-7H2,(H2,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYEUKGSMKHUITP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=CC=C2)C(=NO)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(CN(C1=O)C2=CC=CC=C2)/C(=N/O)/N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-5-nitro-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2776320.png)

![N-(3,4-dimethoxyphenethyl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2776322.png)

![tert-Butyl 3-[(2-methoxyethyl)amino]propanoate](/img/structure/B2776323.png)

![N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,3-dimethylbutanamide](/img/structure/B2776327.png)

![9-cyclohexyl-1-methyl-3-[(2E)-3-phenylprop-2-en-1-yl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2776329.png)

![N'-phenyl-N-[(4-phenyloxan-4-yl)methyl]ethanediamide](/img/structure/B2776330.png)

![4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one](/img/structure/B2776331.png)

![methyl 4-({[2-(furan-2-yl)-2-hydroxypropyl]carbamoyl}formamido)benzoate](/img/structure/B2776332.png)

![N-[2-(Diethylamino)ethyl]-4-hydroxy-2-methoxybenzamide](/img/structure/B2776336.png)

![Methyl 2-{[3-cyano-4-(4-fluorophenyl)-2-pyridinyl]sulfanyl}acetate](/img/structure/B2776340.png)